molecular formula C20H16N2O7 B14145759 (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione CAS No. 1212153-70-2

(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione

Cat. No.: B14145759
CAS No.: 1212153-70-2
M. Wt: 396.3 g/mol
InChI Key: QNUNZCHTDKJOPQ-QAPCUYQASA-N
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Description

The compound (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione is a complex organic molecule that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of a catechol derivative with a suitable dihalide to form the 1,3-benzodioxole ring.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxybenzene is acylated with an appropriate acyl chloride.

    Construction of the Pyrrolo[3,4-d][1,2]oxazole Core: This step involves the cyclization of an intermediate amide or nitrile with a suitable electrophile to form the pyrrolo[3,4-d][1,2]oxazole ring system.

    Final Coupling and Cyclization: The final step involves coupling the benzodioxole and dimethoxyphenyl intermediates, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the heterocyclic core can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at specific sites, such as the carbonyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione: This compound is unique due to its specific combination of aromatic and heterocyclic structures.

    Other Pyrrolo[3,4-d][1,2]oxazole Derivatives: These compounds share the pyrrolo[3,4-d][1,2]oxazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzodioxole Derivatives: Compounds containing the benzodioxole ring system, which may have similar aromatic properties but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1212153-70-2

Molecular Formula

C20H16N2O7

Molecular Weight

396.3 g/mol

IUPAC Name

(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C20H16N2O7/c1-25-13-5-3-4-11(17(13)26-2)16-15-18(29-21-16)20(24)22(19(15)23)10-6-7-12-14(8-10)28-9-27-12/h3-8,15,18H,9H2,1-2H3/t15-,18+/m1/s1

InChI Key

QNUNZCHTDKJOPQ-QAPCUYQASA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C2=NO[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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